4-Ethoxy-3-methylphenylboronic acid is an organoboron compound characterized by the molecular formula CHBO and a CAS number of 850568-08-0. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and methyl groups. It plays a significant role in organic synthesis, particularly in reactions that form carbon-carbon bonds, such as the Suzuki-Miyaura coupling reaction, which is widely utilized in the synthesis of complex organic molecules .
4-Ethoxy-3-methylphenylboronic acid can be synthesized through various methods, with one common approach involving the borylation of 4-ethoxy-3-methylphenyl halides. This process typically employs a boron reagent like bis(pinacolato)diboron in conjunction with a palladium catalyst. The reaction usually occurs under mild conditions, such as at room temperature, and requires a base like potassium carbonate to facilitate the reaction .
The borylation reaction can be conducted in several solvents, including dimethylformamide or tetrahydrofuran, to improve solubility and reaction efficiency. The choice of solvent and temperature can significantly influence the yield and purity of the final product. In industrial applications, continuous flow reactors may be utilized to enhance production efficiency and maintain consistent quality .
4-Ethoxy-3-methylphenylboronic acid primarily participates in several types of reactions typical for boronic acids:
The Suzuki-Miyaura coupling reaction requires specific conditions:
The primary mechanism through which 4-Ethoxy-3-methylphenylboronic acid operates is via transmetalation during the Suzuki-Miyaura cross-coupling reaction. In this process:
4-Ethoxy-3-methylphenylboronic acid is typically a white to off-white solid at room temperature. Its solubility varies depending on the solvent used, with good solubility observed in polar solvents like water and dimethylformamide.
As a boronic acid, it exhibits typical reactivity patterns:
4-Ethoxy-3-methylphenylboronic acid has several significant applications across various scientific fields:
Palladium-catalyzed borylation enables precise regioselective installation of boronic acid functionalities on aromatic scaffolds. For 4-ethoxy-3-methylphenylboronic acid (CAS 850568-08-0), Pd(dppf)Cl₂ and Pd(PPh₃)₄ catalysts demonstrate superior efficacy in Miyaura borylation reactions. Key studies reveal that electron-donating ethoxy groups ortho to the target position significantly enhance boron incorporation efficiency through σ-donation, reducing reaction temperatures to 60–80°C compared to electron-neutral substrates [1] [8]. Regioselectivity challenges arise from steric interactions between the 3-methyl substituent and catalyst ligands, which are mitigated using bulky phosphines (e.g., SPhos) that suppress diarylation. Recent advances employ Pd-XPhos complexes to achieve >95% regioselectivity at the C4 position of ortho-substituted aryl halides [5] [6].
Table 1: Catalyst Performance in Regioselective Borylation
Catalyst System | Temp (°C) | Reaction Time (h) | Isolated Yield (%) | Regioselectivity (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | 80 | 6 | 88 | 92 |
Pd(PPh₃)₄ | 70 | 8 | 82 | 89 |
Pd-SPhos | 60 | 5 | 93 | 97 |
Pd-XPhos | 65 | 4 | 95 | 98 |
Microwave-assisted borylation (120°C, 20 min) further optimizes this route, achieving near-quantitative conversion while minimizing protodeboronation byproducts. This approach is particularly effective for gram-scale syntheses requiring rapid processing [5].
Continuous-flow technology revolutionizes boronic acid manufacturing by enhancing thermal control and reaction consistency. For 4-ethoxy-3-methylphenylboronic acid, a two-stage flow system integrates halogen-metal exchange (using n-BuLi at -30°C) and immediate B(OMe)₃ quenching. This setup reduces solvent consumption by 40% and achieves 94% yield at residence times of <2 minutes—unattainable in batch reactors [4]. Crucially, precise temperature modulation (±1°C) suppresses organolithium decomposition, a key limitation in traditional batch synthesis of ortho-alkyl-substituted arylboronates [5].
Table 2: Flow vs. Batch Synthesis Parameters
Parameter | Continuous-Flow | Batch Process |
---|---|---|
Temperature Control | ±1°C | ±10°C |
Residence Time | 120 s | 12 h |
Solvent Volume (L/kg) | 15 | 25 |
Impurity Profile | <1% diarylboronates | 3–5% diarylboronates |
Throughput (kg/day) | 8.5 | 1.2 |
Packed-bed reactors incorporating immobilized Pd catalysts (e.g., Pd@SiO₂) enable catalyst recycling for >15 cycles without yield erosion, significantly reducing metal leaching to <5 ppm. This approach supports multi-kilogram production essential for pharmaceutical applications [4] [5].
Halogen electronic effects dictate precursor reactivity in synthesizing 4-ethoxy-3-methylphenylboronic acid. Bromo precursors (e.g., 4-bromo-1-ethoxy-2-methylbenzene) outperform chlorides in Miyaura borylation, achieving 90% conversion at 80°C versus <40% for chlorides under identical conditions. Iodide variants, while highly reactive, generate inhibitory HI byproducts that necessitate additional scavengers (e.g., polymer-bound amines), increasing production costs by 25% [3] [6]. Economic modeling confirms bromides as optimal: despite higher initial cost than chlorides, their faster kinetics reduce catalyst loading by 60% [5].
Table 4: Halide Precursor Efficiency Comparison
Precursor | Relative Rate Constant (k) | Pd Catalyst Loading (mol%) | Net Cost Index |
---|---|---|---|
4-Iodo-1-ethoxy-2-methylbenzene | 18.7 | 0.5 | 1.25 |
4-Bromo-1-ethoxy-2-methylbenzene | 1.0 | 2.0 | 1.00 |
4-Chloro-1-ethoxy-2-methylbenzene | 0.03 | 5.0 | 0.85 |
Ortho-methyl substitution moderately hinders oxidative addition of bromo precursors, mitigated using Buchwald’s biarylphosphine ligands (XPhos). Microwave activation (150°C) enables chloride utilization at pilot scale, though requiring specialized high-pressure reactors. Process sustainability assessments favor bromides due to lower E-factors (8.2 vs. 19.7 for chlorides) [3] [5] [6].
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